molecular formula C13H17NO5S B2698484 6-[(2-Methylpropan-2-yl)oxycarbonylamino]-3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylic acid CAS No. 2248408-43-5

6-[(2-Methylpropan-2-yl)oxycarbonylamino]-3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylic acid

Cat. No. B2698484
CAS RN: 2248408-43-5
M. Wt: 299.34
InChI Key: GYVUDXZIGPNWIF-UHFFFAOYSA-N
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Description

The compound “6-[(2-Methylpropan-2-yl)oxycarbonylamino]-3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylic acid” is a chemical compound with a complex structure . It is also known as (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(prop-2-enoxycarbonylamino)pentanoic acid .


Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI code. For a similar compound, (2R)-5- { [ (allyloxy)carbonyl]amino}-2- [ (tert-butoxycarbonyl)amino]pentanoic acid, the InChI code is 1S/C14H24N2O6/c1-5-9-21-12 (19)15-8-6-7-10 (11 (17)18)16-13 (20)22-14 (2,3)4/h5,10H,1,6-9H2,2-4H3, (H,15,19) (H,16,20) (H,17,18)/t10-/m1/s1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be inferred from its structure and functional groups. For a similar compound, (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(prop-2-enoxycarbonylamino)pentanoic acid, it has a molecular weight of 316.35 . It is a solid at room temperature and should be stored in a refrigerator .

Safety and Hazards

The safety and hazards of a compound are often determined by its physical and chemical properties. For a similar compound, (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(prop-2-enoxycarbonylamino)pentanoic acid, it has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H315, H319, H335, and precautionary statements include P235, P261, P280 .

properties

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonylamino]-3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5S/c1-13(2,3)19-12(17)14-9-8(10(15)16)7-5-4-6-18-11(7)20-9/h4-6H2,1-3H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYVUDXZIGPNWIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C2=C(S1)OCCC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-{[(tert-butoxy)carbonyl]amino}-2H,3H,4H-thieno[2,3-b]pyran-5-carboxylic acid

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